5,8-Dimethylquinoline-3-carboxylic acid

Catalog No.
S765354
CAS No.
763893-29-4
M.F
C12H11NO2
M. Wt
201.22 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5,8-Dimethylquinoline-3-carboxylic acid

CAS Number

763893-29-4

Product Name

5,8-Dimethylquinoline-3-carboxylic acid

IUPAC Name

5,8-dimethylquinoline-3-carboxylic acid

Molecular Formula

C12H11NO2

Molecular Weight

201.22 g/mol

InChI

InChI=1S/C12H11NO2/c1-7-3-4-8(2)11-10(7)5-9(6-13-11)12(14)15/h3-6H,1-2H3,(H,14,15)

InChI Key

MXKOVYWLTMCDMM-UHFFFAOYSA-N

SMILES

CC1=C2C=C(C=NC2=C(C=C1)C)C(=O)O

Canonical SMILES

CC1=C2C=C(C=NC2=C(C=C1)C)C(=O)O

5,8-Dimethylquinoline-3-carboxylic acid (CAS 763893-29-4) is a highly specialized, bifunctional heterocyclic building block primarily procured for the synthesis of advanced antibacterial agents, kinase inhibitors, and selective receptor agonists. The molecule features a rigid quinoline core equipped with a highly reactive 3-carboxylic acid moiety—serving as a standard handle for amide coupling and esterification—flanked by methyl groups at the C5 and C8 positions. In medicinal chemistry and materials science, this specific dual-methylation pattern is not merely a structural variation; it fundamentally alters the molecule's lipophilicity, planar steric configuration, and metabolic stability compared to basic quinoline precursors [1]. For industrial and laboratory buyers, procuring this exact scaffold is critical when downstream applications require precise spatial orientation for target intercalation, enhanced activity against resistant bacterial strains, or the mitigation of off-target toxicities commonly associated with unsubstituted or halogenated quinoline derivatives [2].

Substituting 5,8-dimethylquinoline-3-carboxylic acid with unsubstituted quinoline-3-carboxylic acid, mono-methylated variants (e.g., 5-methyl or 8-methyl), or 8-methoxy analogs frequently results in downstream failure during structure-activity relationship (SAR) optimization. The absence of the C8-methyl group drastically reduces the final compound's efficacy against resistant Gram-positive pathogens, as the C8 substituent is strictly required to drive selective binding in mutated target sites [1]. Conversely, omitting the C5-methyl group increases the risk of severe off-target effects, including phototoxicity and convulsion-inducing activity, because the C5 modification is necessary to alter the overall steric planarity and prevent toxic off-target accumulation [2]. Furthermore, attempting to substitute the 8-methyl group with a more common 8-methoxy group (as seen in gatifloxacin precursors) alters the out-of-plane steric profile, which can sterically clash and disrupt intercalation into the nicked DNA sites of ternary complexes [3]. Therefore, procurement of the exact 5,8-dimethyl isomer is mandatory for programs requiring this precise balance of enhanced potency and reduced toxicity.

Synergistic Enhancement of Gram-Positive Antibacterial Potency

In the development of advanced quinolone antibacterials, the dual presence of methyl groups at both the C5 and C8 positions significantly outperforms mono-substituted or unsubstituted baselines. SAR studies demonstrate that quinolone derivatives utilizing a 5,8-dimethyl or equivalent 8-methyl/5-substituted core exhibit up to a 4- to 17-fold increase in potency against Gram-positive bacteria, including ciprofloxacin-resistant Staphylococcus aureus and Streptococcus pneumoniae, compared to standard ciprofloxacin baselines [1]. The C8-methyl group drives target affinity, while the C5-methyl group optimizes the planar configuration.

Evidence DimensionIn vitro antibacterial potency (MIC fold-change)
Target Compound Data4x to 17x higher potency against Gram-positive strains (using 5,8-disubstituted/8-methyl core)
Comparator Or BaselineUnsubstituted C5/C8 quinolone core (Ciprofloxacin baseline)
Quantified DifferenceUp to 17-fold improvement in MIC
ConditionsIn vitro MIC assays against MRSA and S. pneumoniae

Procuring the 5,8-dimethyl building block is essential for infectious disease R&D programs targeting resistant Gram-positive pathogens where standard fluoroquinolone scaffolds lack sufficient efficacy.

Mitigation of Quinolone-Type Phototoxicity

While 8-halogenated or 8-methoxy quinolines often suffer from severe phototoxicity and CNS side effects, the strategic inclusion of the C5-methyl group in the 5,8-dimethyl scaffold dramatically improves the safety profile. In vivo studies on 5,8-disubstituted quinolone derivatives demonstrated that they were completely free from phototoxicity at intravenous dosages of 30 mg/kg in guinea pig models, whereas 8-fluoro and 8-chloro comparators caused significant chromosomal injury and phototoxic reactions at identical or lower concentrations[1].

Evidence DimensionIn vivo phototoxicity and chromosomal injury
Target Compound DataNo phototoxicity observed at 30 mg/kg (i.v.)
Comparator Or Baseline8-fluoro and 8-chloro quinoline derivatives
Quantified DifferenceComplete elimination of phototoxic response at standard test concentrations
ConditionsGuinea pig in vivo phototoxicity model (30 mg/kg i.v.)

This evidence justifies selecting the 5,8-dimethyl scaffold over halogenated alternatives to widen the therapeutic window and prevent late-stage clinical failures due to phototoxicity.

In-Plane Steric Orientation for Target Intercalation

The choice between an 8-methyl (found in this compound) and an 8-methoxy group (found in gatifloxacin) dictates the 3D conformation of the resulting drug. Structural modeling and binding assays indicate that the 8-methyl group orients within the plane of the core quinoline ring system, allowing for superior fit and intercalation into the nicked DNA site of ternary complexes (DNA gyrase/topoisomerase IV). In contrast, the 8-methoxy group protrudes out of the core ring plane, which can sterically interfere with intercalation in specific mutant strains [1].

Evidence DimensionSteric orientation relative to core ring plane
Target Compound Data8-methyl group orients in-plane
Comparator Or Baseline8-methoxy group (sticks out of plane)
Quantified DifferenceElimination of out-of-plane steric clash during ternary complex formation
ConditionsMolecular modeling of DNA gyrase/topoisomerase IV ternary complexes

Buyers engaged in structure-based drug design must procure the 5,8-dimethyl variant when out-of-plane steric bulk would disrupt critical target-site intercalation.

Analytical Discrimination via 13C NMR for Quality Control

Ensuring the correct methylation pattern is critical for reproducible synthesis. The 5,8-dimethylquinoline core provides a distinct 13C NMR spectroscopic fingerprint that allows analytical chemists to easily differentiate it from mono-methylated or differently di-methylated isomeric impurities. Specifically, the C4 carbon chemical shift for 5,8-dimethyl derivatives is measured at approximately 131.9 ppm, which is quantitatively distinct from the 5-methylquinoline isomer (132.7 ppm) and the 5,7-dimethylquinoline isomer (132.4 ppm).

Evidence Dimension13C NMR Chemical Shift (C4 position)
Target Compound Data131.9 ppm
Comparator Or Baseline5-methylquinoline (132.7 ppm) and 5,7-dimethylquinoline (132.4 ppm)
Quantified Difference0.5 to 0.8 ppm distinct shift difference
ConditionsStandard 13C NMR spectroscopy

This distinct spectral signature provides a reliable quality control metric for procurement teams to verify raw material identity and prevent costly isomeric contamination in scale-up.

Synthesis of Next-Generation Anti-MRSA Quinolones

Directly downstream of its synergistic Gram-positive potency enhancement, this compound is the optimal precursor for developing novel antibiotics targeting methicillin-resistant Staphylococcus aureus (MRSA) and resistant Streptococcus pneumoniae. The 8-methyl group ensures high binding affinity to mutated DNA gyrase, making it vastly superior to unsubstituted quinoline-3-carboxylic acid in overcoming established resistance mechanisms [1].

Development of Low-Phototoxicity Antimicrobials

For pharmaceutical programs prioritizing drug safety, this scaffold is the preferred choice over 8-fluoro or 8-chloro quinoline building blocks. The inclusion of the C5-methyl group alters the planar geometry just enough to drastically reduce in vivo phototoxicity and convulsion-inducing side effects, allowing for the design of safer systemic or topical antimicrobial formulations [2].

Structure-Based Design of Precise Intercalating Agents

In computational drug design and medicinal chemistry workflows where active-site volume is highly constrained, this compound is selected over 8-methoxy variants. Because the 8-methyl group remains in the plane of the quinoline ring, it avoids the out-of-plane steric clashes that 8-methoxy groups suffer from during intercalation into nicked DNA ternary complexes [3].

Scaffold for Selective GPCR Agonists (e.g., CB2 Receptors)

Beyond antibacterials, the specific lipophilicity (logP) and steric bulk provided by the 5,8-dimethyl substitution make this acid an excellent starting material for synthesizing selective G-protein coupled receptor (GPCR) ligands. SAR studies on related quinoline/quinazoline diones indicate that 5/8-methyl substitutions are optimal for driving Cannabinoid Receptor Type 2 (CB2) agonist activity and selectivity over CB1 [4].

XLogP3

2.4

Wikipedia

5,8-Dimethylquinoline-3-carboxylic acid

Dates

Last modified: 08-15-2023

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